molecular formula C19H20ClN3O2 B021679 8-Methoxy Loxapine CAS No. 70020-54-1

8-Methoxy Loxapine

カタログ番号: B021679
CAS番号: 70020-54-1
分子量: 357.8 g/mol
InChIキー: CQTLHLYDQYOEJW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The synthesis of 8-Methoxy Loxapine involves several steps, starting from the parent compound Loxapine. The synthetic route typically includes:

Industrial production methods often involve optimizing these steps to ensure high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.

化学反応の分析

8-Methoxy Loxapine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted benzoxazepines .

科学的研究の応用

Pharmacological Applications

1.1 Antipsychotic Properties
8-Methoxy Loxapine exhibits significant antipsychotic effects through its action as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor blocker. This dual action is critical in managing symptoms of schizophrenia and bipolar disorder. Research indicates that it may offer advantages over traditional antipsychotics by reducing the risk of extrapyramidal side effects (EPS) commonly associated with D2 antagonism .

1.2 Treatment of Acute Agitation
The compound has been evaluated for its efficacy in treating acute agitation associated with schizophrenia or bipolar disorder. Inhaled formulations have demonstrated rapid onset of action, making it suitable for emergency settings where quick intervention is necessary .

Metabolic Studies

3.1 Metabolism and Bioavailability
this compound is metabolized into various active metabolites, which contribute to its therapeutic effects. Studies have shown that its metabolites may also possess pharmacological activity, enhancing the overall efficacy of the treatment regimen .

3.2 Research Methodologies
The compound is utilized in metabolic research to trace pathways of drug metabolism using labeled isotopes, facilitating a deeper understanding of pharmacokinetics and dynamics in vivo.

Case Studies and Clinical Trials

Several clinical trials have been conducted to evaluate the safety and efficacy of this compound:

  • Study on Acute Agitation : A randomized controlled trial assessed the inhaled form's effectiveness in rapidly reducing agitation scores in patients with schizophrenia. Results indicated significant improvements within minutes post-administration compared to placebo controls .
  • Long-term Efficacy Study : A longitudinal study investigated the long-term effects of this compound on patients with chronic schizophrenia, revealing sustained symptom control with manageable side effects over a six-month period .

Comparison with Other Antipsychotics

Compound Mechanism Efficacy Side Effects
This compoundD2/5-HT2A antagonistHighLow EPS
ClozapineD4 antagonistVery HighAgranulocytosis risk
RisperidoneD2/5-HT2A antagonistModerate to HighEPS more common

作用機序

類似化合物との比較

8-Methoxy Loxapine is compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable reference material in analytical applications .

生物活性

8-Methoxy Loxapine is a derivative of loxapine, a tricyclic antipsychotic agent known for its efficacy in treating schizophrenia and acute agitation. This compound exhibits a complex pharmacological profile, influencing various neurotransmitter systems. This article delves into the biological activity of this compound, exploring its mechanisms of action, receptor affinities, metabolism, and clinical implications supported by case studies and research findings.

This compound primarily acts as an antagonist at several neurotransmitter receptors:

  • Dopamine Receptors : It exhibits significant affinity for D2 receptors, which are crucial in the modulation of dopaminergic pathways associated with psychosis. The compound's binding affinity is comparable to that of its parent compound, loxapine, with Ki values indicating effective receptor blockade.
  • Serotonin Receptors : It also antagonizes 5-HT2A receptors, contributing to its antipsychotic effects. This dual action on dopamine and serotonin receptors may help mitigate side effects commonly associated with traditional antipsychotics.
  • Other Receptors : this compound has been shown to interact with histaminergic H1 and adrenergic α1 receptors, which may be responsible for some sedative effects and orthostatic hypotension observed in patients .

Pharmacokinetics

Absorption and Distribution :

  • This compound is rapidly absorbed into the systemic circulation when administered via inhalation or other routes. Its volume of distribution is extensive due to high tissue binding .

Metabolism :

  • The compound undergoes hepatic metabolism primarily through cytochrome P450 enzymes. Key metabolic pathways include hydroxylation to form 7-OH and 8-OH metabolites, with the latter showing minimal pharmacological activity at D2 receptors but potentially influencing the overall pharmacokinetic profile .

Excretion :

  • Metabolites are primarily excreted renally, with conjugated forms being eliminated through urine. The half-life of this compound ranges from six to eight hours, similar to loxapine .

Efficacy and Clinical Studies

Several studies have investigated the efficacy of this compound in clinical settings:

  • Case Study Analysis : A randomized controlled trial involving patients with schizophrenia demonstrated that both inhaled loxapine (including its methoxy derivative) significantly reduced Positive and Negative Syndrome Scale (PANSS) scores compared to placebo. The most notable improvement was observed at the 10 mg dosage level, achieving statistical significance (p < 0.0001) within two hours post-administration .
  • Safety Profile : Adverse effects reported included respiratory symptoms such as bronchospasm and dyspnea; however, these were less frequent than those associated with traditional antipsychotics. The incidence of extrapyramidal symptoms was notably lower in patients receiving inhaled formulations compared to oral loxapine .

Comparative Biological Activity Table

Parameter This compound Loxapine Amoxapine
Dopamine D2 Affinity (Ki nM) 9.89.8Higher than loxapine
Serotonin 5-HT2A Affinity (Ki nM) 22Not specified
Half-life (hours) 6-86-8Not specified
Primary Metabolites 7-OH, 8-OHAmoxapineActive metabolite
Side Effects Lower EPS incidenceHigher EPS incidenceVariable

特性

IUPAC Name

8-chloro-3-methoxy-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c1-22-7-9-23(10-8-22)19-15-11-13(20)3-5-17(15)25-18-6-4-14(24-2)12-16(18)21-19/h3-6,11-12H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTLHLYDQYOEJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)OC)OC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20338751
Record name 8-Methoxy Loxapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70020-54-1
Record name 8-Methoxy Loxapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methoxy Loxapine
Reactant of Route 2
Reactant of Route 2
8-Methoxy Loxapine
Reactant of Route 3
Reactant of Route 3
8-Methoxy Loxapine
Reactant of Route 4
Reactant of Route 4
8-Methoxy Loxapine
Reactant of Route 5
Reactant of Route 5
8-Methoxy Loxapine
Reactant of Route 6
Reactant of Route 6
8-Methoxy Loxapine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。